REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[CH3:11][O:12][C:13]([CH:15]1[C:23]2[C:18](=[CH:19][C:20]([Br:24])=[CH:21][CH:22]=2)[CH2:17][CH2:16]1)=[O:14].I[CH3:26]>C1COCC1>[CH3:11][O:12][C:13]([C:15]1([CH3:26])[C:23]2[C:18](=[CH:19][C:20]([Br:24])=[CH:21][CH:22]=2)[CH2:17][CH2:16]1)=[O:14] |f:0.1|
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Name
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|
Quantity
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6.16 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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1.31 g
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Type
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reactant
|
Smiles
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COC(=O)C1CCC2=CC(=CC=C12)Br
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
959 μL
|
Type
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reactant
|
Smiles
|
IC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the solution was stirred at −78° C. for 45 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
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STIRRING
|
Details
|
stirred for 48 h
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Duration
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48 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of sat. NH4Cl solution
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Type
|
EXTRACTION
|
Details
|
extracted two times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining yellow oil was purified by chromatography (silica gel; heptane/EtOAc 95:5)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCC2=CC(=CC=C12)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.319 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |